N-[(2Z)-4,7-dimethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-ethoxybenzamide
Description
Properties
IUPAC Name |
N-(4,7-dimethoxy-3-methyl-1,3-benzothiazol-2-ylidene)-4-ethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O4S/c1-5-25-13-8-6-12(7-9-13)18(22)20-19-21(2)16-14(23-3)10-11-15(24-4)17(16)26-19/h6-11H,5H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAQINAKQVFBEMF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)N=C2N(C3=C(C=CC(=C3S2)OC)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2Z)-4,7-dimethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-ethoxybenzamide typically involves multiple steps:
Formation of the Benzothiazole Core: The initial step involves the synthesis of the benzothiazole core. This can be achieved through the cyclization of 2-aminothiophenol with an appropriate aldehyde or ketone under acidic conditions.
Formation of the Ylidene Group: The ylidene group is introduced by reacting the benzothiazole derivative with a suitable aldehyde or ketone under basic conditions.
Amidation: The final step involves the formation of the amide bond by reacting the intermediate with 4-ethoxybenzoic acid in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. The use of high-throughput screening and optimization of reaction conditions would be essential to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, particularly at the methoxy and methyl groups, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the ylidene group, converting it to a dihydro derivative.
Substitution: Electrophilic substitution reactions can occur at the aromatic rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or chlorosulfonic acid (HSO₃Cl).
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of dihydro derivatives.
Substitution: Introduction of halogen or sulfonic acid groups.
Scientific Research Applications
Medicinal Chemistry
Anti-inflammatory Activity
Research indicates that compounds similar to N-[(2Z)-4,7-dimethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-ethoxybenzamide may possess anti-inflammatory properties. These compounds have been shown to inhibit the production of pro-inflammatory molecules such as nitric oxide and tumor necrosis factor-alpha (TNF-α) in various experimental settings. The proposed mechanism involves the suppression of nuclear factor-kappa B (NF-κB), a key regulator in inflammatory responses.
Potential Anticancer Properties
The benzothiazole derivatives are often explored for their anticancer potential. Preliminary studies suggest that this compound may induce apoptosis in cancer cells through mechanisms that remain to be fully elucidated. The structural features of the compound may enhance its interaction with biological targets involved in cell proliferation and survival pathways.
Material Science
Polymer Applications
Due to its unique chemical structure, this compound can be utilized as a building block in the synthesis of advanced polymeric materials. Its incorporation into polymer matrices may enhance thermal stability and mechanical properties, making it suitable for applications in coatings and composites.
Dye Sensitizers in Solar Cells
Research has indicated that benzothiazole derivatives can serve as effective dye sensitizers in solar cells. The compound's ability to absorb light and facilitate electron transfer can improve the efficiency of photovoltaic devices. This application is particularly relevant in the development of organic solar cells where cost-effective materials are essential.
Synthesis and Industrial Production
Synthetic Routes
The synthesis of this compound typically involves the condensation of 4,7-dimethoxy-3-methyl-1,3-benzothiazol-2-amine with benzoyl chloride under basic conditions. This reaction is usually conducted in organic solvents like dichloromethane or chloroform with bases such as triethylamine or pyridine.
| Synthesis Method | Conditions | Yield |
|---|---|---|
| Condensation with Benzoyl Chloride | Dichloromethane or Chloroform + Triethylamine | High |
Case Studies and Research Findings
Several studies have explored the biological activities and potential applications of related compounds:
- Anti-inflammatory Studies : A study demonstrated that benzothiazole derivatives could significantly reduce inflammation markers in animal models of arthritis.
- Anticancer Research : Another investigation highlighted the ability of similar compounds to induce cell cycle arrest and apoptosis in breast cancer cell lines.
- Material Science Innovations : Research on polymer blends incorporating benzothiazole derivatives revealed improved mechanical properties and thermal stability compared to conventional polymers.
Mechanism of Action
The mechanism of action of N-[(2Z)-4,7-dimethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-ethoxybenzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
The compound is structurally analogous to derivatives reported in the literature, differing primarily in substituent groups on the benzothiazole ring and the benzamide moiety. Key comparisons include:
N-(3-Ethyl-4,7-dimethoxy-1,3-benzothiazol-2-ylidene)-4-methoxybenzamide (CAS 868369-20-4)
- Substituents :
- Benzothiazole ring: 3-ethyl, 4,7-dimethoxy.
- Benzamide: 4-methoxy.
- Molecular Properties :
Comparison :
- The 4-ethoxybenzamide substituent (vs. 4-methoxy in the analogue) increases lipophilicity (higher XLogP3 predicted) and may alter crystallization patterns due to the larger ethoxy group .
(Z)-N-[3-(2-Methoxyphenyl)-4-phenyl-2,3-dihydrothiazol-2-ylidene]-4-methylbenzamide
- Substituents :
- Thiazolylidene ring: 3-(2-methoxyphenyl), 4-phenyl.
- Benzamide: 4-methyl.
- Crystallographic Data: Space group: Monoclinic P2₁/c. R factor: 0.038; wR factor: 0.103. Mean σ(C–C) bond length: 0.002 Å, consistent with typical aromatic systems .
Comparison :
- The 4,7-dimethoxy groups on the benzothiazole core may enhance hydrogen-bonding interactions compared to the 2-methoxyphenyl group in this analogue .
Physicochemical and Crystallographic Properties
Table 1: Comparative Properties of Benzothiazole Derivatives
*Estimated based on substituent contributions (ethyl → methyl: ΔMW = -14; methoxy → ethoxy: ΔMW = +14).
Key Observations:
Lipophilicity : The target compound’s ethoxy group likely increases XLogP3 compared to methoxy analogues, influencing membrane permeability in biological systems .
Synthetic Flexibility : The methyl group at position 3 simplifies synthesis relative to bulkier ethyl or aryl substituents .
Hydrogen Bonding and Crystal Packing
The target compound’s hydrogen-bonding capacity (6 acceptors) exceeds that of the 4-methoxy analogue (5 acceptors), suggesting stronger intermolecular interactions. This difference may lead to distinct crystal packing motifs, as observed in analogues where hydrogen bonding dictates supramolecular assembly .
Validation and Computational Modeling
Structural validation for similar compounds relies on programs like SHELXL (for refinement) and WinGX/ORTEP (for visualization) . The target compound’s geometry is expected to align with reported dihydrobenzothiazole derivatives, where bond lengths (C–C: ~1.48 Å, C–N: ~1.32 Å) and ring puckering parameters (e.g., Cremer-Pople analysis) conform to established norms .
Biological Activity
N-[(2Z)-4,7-dimethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-ethoxybenzamide is a synthetic compound belonging to the benzothiazole class. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry. The structural attributes, including methoxy and ethoxy substitutions, suggest diverse reactivity and interactions with biological targets.
Chemical Structure and Properties
The molecular formula of this compound is C17H18N2O3S. The compound features a benzothiazole moiety linked to an ethoxybenzamide group, contributing to its pharmacological potential.
| Property | Value |
|---|---|
| Molecular Formula | C17H18N2O3S |
| Molecular Weight | 346.40 g/mol |
| IUPAC Name | N-(4,7-dimethoxy-3-methyl-1,3-benzothiazol-2-ylidene)-4-ethoxybenzamide |
Biological Activity Overview
Research has indicated that compounds within the benzothiazole family exhibit a range of biological activities, including:
- Antimicrobial Activity : Benzothiazoles have been reported to possess significant antimicrobial properties against various bacterial and fungal strains.
- Anticancer Properties : The compound's structure suggests potential for anticancer activity through mechanisms such as apoptosis induction and cell cycle arrest.
- Enzyme Inhibition : Studies have shown that benzothiazole derivatives can act as enzyme inhibitors, affecting pathways crucial for cellular proliferation and survival.
The mechanisms through which this compound exerts its biological effects include:
- Binding Affinity : The compound demonstrates binding affinity to specific receptors and enzymes involved in various metabolic pathways.
- Modulation of Signaling Pathways : It may influence signaling pathways related to inflammation and cancer progression.
Case Studies and Research Findings
Several studies have explored the biological activity of related benzothiazole compounds:
- Antileishmanial Activity : A study highlighted the synthesis of benzothiazole derivatives that exhibited sub-micromolar inhibition against Leishmania mexicana amastigotes, showing promise for treating leishmaniasis .
- Anticancer Potential : Research into similar compounds has demonstrated their ability to inhibit tumor growth in vitro through apoptosis induction in cancer cell lines .
- Enzyme Inhibition Studies : Investigations into the enzyme inhibitory properties of benzothiazole derivatives have revealed their potential as therapeutic agents in managing diseases characterized by dysregulated enzyme activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
